molecular formula C9H8ClFO4S B1517811 Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate CAS No. 1155083-93-4

Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate

Cat. No. B1517811
CAS RN: 1155083-93-4
M. Wt: 266.67 g/mol
InChI Key: VFJSANSVQDDQSP-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate is a chemical compound that is used in various scientific research applications. It is a member of the benzoate family and is composed of a methyl group and a chlorosulfonyl group attached to a fluorinated aromatic ring. This compound has a range of uses in the lab and is often used as a starting material in the synthesis of other compounds.

Scientific Research Applications

1. Fluorescent Sensors for Metal Ions

A study by Ye et al. (2014) developed a fluorescent chemosensor based on o-aminophenol, exhibiting high selectivity and sensitivity towards Al3+ ions. This sensor could detect Al3+ ions at parts per billion levels and was utilized for bio-imaging in human cervical HeLa cancer cell lines, highlighting its potential in biomedical research and environmental monitoring (Ye et al., 2014).

2. Reductive Dehalogenation in Environmental Microbiology

Research by Loffler et al. (1996) on Desulfitobacterium chlororespirans Co23 showed its capability to use 3-chloro-4-hydroxybenzoate as a terminal electron acceptor for growth, underlining the environmental significance of chlorinated organic compounds in microbial metabolism (Loffler et al., 1996).

3. Synthesis of Herbicide Intermediates

A method detailed by Zhou Yu (2002) for synthesizing a key intermediate of herbicides from 4-chloro-2-fluoroanisole demonstrates the importance of chloro-fluoro compounds in the development of agricultural chemicals (Zhou Yu, 2002).

4. Antimycobacterial Activity

Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized derivatives of 4-fluorophenylhydrazide to evaluate their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, indicating the potential of fluorinated compounds in medicinal chemistry for treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

5. Catalysis and Material Science

Studies on cationic cyclic carbene complexes of metals such as iridium(III), nickel(II), palladium(II), and platinum(II) by Fraser et al. (1974) show the role of chloro- and fluoro-substituted compounds in the development of catalysts for chemical synthesis, which has implications for material science and industrial chemistry (Fraser et al., 1974).

properties

IUPAC Name

methyl 3-chlorosulfonyl-5-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-5-7(11)3-6(9(12)15-2)4-8(5)16(10,13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJSANSVQDDQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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